Ditalimfos
Overview
Description
Ditalimfos, also known as O,O-diethyl phthalimidophosphonothioate, is an organophosphate fungicide. It was primarily used in agriculture to control fungal diseases in crops such as vegetables and fruits. The compound is known for its protective and curative biological activity against powdery mildew and other fungal pathogens .
Mechanism of Action
Target of Action
Ditalimfos is an organophosphate fungicide . It is primarily used in agriculture to control fungal diseases of crops The specific targets of this compound are not explicitly mentioned in the available resources
Mode of Action
This compound operates as a non-systemic fungicide with both protective and curative action . It interacts with its targets to inhibit the growth of fungi, thereby controlling fungal diseases in crops
Biochemical Pathways
As an organophosphate fungicide, it is likely to interfere with the normal functioning of fungi, disrupting their growth and proliferation
Pharmacokinetics
A liquid chromatographic method has been described for the determination of this compound , which could be used in future studies to investigate its pharmacokinetic properties.
Result of Action
As a fungicide, it is expected to inhibit the growth and proliferation of fungi, thereby controlling fungal diseases in crops
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment is considered to be slightly mobile . This means that this compound can move through the soil, which can affect its distribution and efficacy. Additionally, the presence of other chemicals in the environment could potentially interact with this compound, influencing its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that Ditalimfos is a non-systemic fungicide with protective and curative biological activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to be an acetylcholinesterase inhibitor and neurotoxicant . This suggests that this compound may influence cell function by affecting cell signaling pathways and gene expression related to these processes.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study has reported a method for the determination of this compound using liquid chromatography, suggesting that it can be detected and quantified in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditalimfos is synthesized through the reaction of phthalimide with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphonothioate ester bond. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ditalimfos undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phthalimide and diethyl phosphorothioic acid.
Oxidation: this compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Phthalimide and diethyl phosphorothioic acid.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted phosphonothioate esters.
Scientific Research Applications
Ditalimfos has been used in various scientific research applications, including:
Agricultural Research: Studying its efficacy and safety as a fungicide for crop protection.
Environmental Studies: Assessing its environmental fate, including degradation pathways and ecotoxicity.
Analytical Chemistry: Developing methods for the detection and quantification of this compound residues in environmental and biological samples.
Comparison with Similar Compounds
Similar Compounds
Edifenfos: Another organophosphate fungicide with similar protective and curative properties.
Fosetyl-aluminum: A systemic fungicide used for controlling a wide range of fungal diseases.
Iprobenfos: An organophosphate fungicide used for controlling rice blast and other fungal diseases.
Uniqueness of Ditalimfos
This compound is unique due to its specific mode of action as an acetylcholinesterase inhibitor, which distinguishes it from other fungicides that may target different biochemical pathways. Additionally, its non-systemic nature and protective and curative properties make it particularly effective for foliar applications .
Properties
IUPAC Name |
2-diethoxyphosphinothioylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBZIGHNGSTDJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041902 | |
Record name | Ditalimfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Aldrich MSDS] | |
Record name | Plondrel | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1227 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
Record name | Plondrel | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1227 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5131-24-8 | |
Record name | Ditalimfos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5131-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditalimfos [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ditalimfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-diethyl phthalimidophosphonothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITALIMFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80DYL6I8WW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods commonly used to detect and quantify Ditalimfos?
A1: Several analytical methods have been explored for this compound detection and quantification. These include:
- High-Performance Thin-Layer Chromatography (HPTLC): This technique has been successfully used to separate this compound from other organophosphorus fungicides like Edifenfos and Tolclofos-methyl. Researchers have achieved optimal separation using silica gel plates and mobile phases containing n-hexane and acetone. Densitometric detection at 200 nm, the maximum absorption wavelength for these fungicides, allows for quantification. [, ]
- Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC): This method provides efficient separation of this compound, particularly when using silica gel 60 RP-18 WF254 plates with varying methanol-water mobile phase compositions. This technique allows for the analysis of separation parameters like ΔRF, RS, α, and RFα. [, , ]
- Gas Chromatography with Electron Capture Detection (GC-ECD): Combined with magnetic solid-phase extraction (MSPE) using magnetic graphene nanocomposite (G-Fe3O4) as the adsorbent, GC-ECD enables sensitive detection of this compound in environmental water and juice samples. This method exhibits high enrichment factors and low limits of detection. []
Q2: Has this compound been associated with any resistance development in plant pathogens?
A: Yes, there is evidence suggesting that Sphaerotheca fuliginea, a powdery mildew fungus, can develop decreased sensitivity to this compound. [] Furthermore, in Crete, Greece, strains of this fungus exhibiting resistance to this compound, along with benomyl and triforine, have been observed in experimental settings. []
Q3: How does this compound impact earthworm populations in agricultural settings?
A: Studies indicate that the application of this compound, especially when combined with Captan and Binapacryl, can lead to a decrease in earthworm populations in apple orchards. This reduction might be linked to the fungicide's influence on the decomposition rate of leaf litter, which serves as a food source for earthworms. []
Q4: Are there any reported cases of this compound poisoning?
A: While uncommon, there have been documented instances of fatal this compound poisoning. This highlights the need for careful handling, storage, and application of this fungicide, as well as the development of effective analytical methods for its detection in forensic contexts. []
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